2-[(Benzylamino)methyl]-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-[(Benzylamino)methyl]-6-ethoxyphenol involves several steps. One common method includes the reaction of benzylamine with 2,6-dimethoxyphenol under specific conditions to yield the desired product .
Chemical Reactions Analysis
2-[(Benzylamino)methyl]-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[(Benzylamino)methyl]-6-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a drug, it serves as a precursor for the synthesis of pharmacologically active compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
2-[(Benzylamino)methyl]-6-ethoxyphenol can be compared with other phenolic compounds such as:
2-[(Methylamino)methyl]-6-ethoxyphenol: Similar in structure but with a methylamino group instead of a benzylamino group.
2-[(Ethylamino)methyl]-6-ethoxyphenol: Contains an ethylamino group, leading to different chemical properties and reactivity.
2-[(Phenylamino)methyl]-6-ethoxyphenol: Features a phenylamino group, which can result in different biological activities.
These comparisons highlight the unique properties of this compound, particularly its suitability for specific research applications.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C16H19NO2/c1-2-19-15-10-6-9-14(16(15)18)12-17-11-13-7-4-3-5-8-13/h3-10,17-18H,2,11-12H2,1H3 |
InChI Key |
PKLNSWUGDZANHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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